3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile
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Overview
Description
3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile: is an organic compound characterized by a cyclobutyl ring substituted with two methyl groups and a nitrile group attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl halides in the presence of a strong base.
Attachment of the Propanone Moiety: The propanone moiety is introduced through a nucleophilic addition reaction involving a suitable ketone precursor.
Formation of the Nitrile Group: The nitrile group is introduced via a dehydration reaction of an amide or through a nucleophilic substitution reaction using cyanide ions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to higher yields and purity.
Catalytic Processes: Catalysts such as transition metal complexes can be used to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The nitrile and ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Cyanide ions, amines, alcohols.
Major Products
Oxidation Products: Hydroxylated derivatives, oxides.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound is used in studies to understand enzyme-substrate interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-(3,3-Dimethylcyclobutyl)-3-oxopropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(3,3-Dimethylcyclobutyl)-3-oxopropanol: Similar structure but with a hydroxyl group instead of a nitrile group.
3-(3,3-Dimethylcyclobutyl)-3-oxopropanamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in 3-(3,3-Dimethylcyclobutyl)-3-oxopropanenitrile imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical reactions and applications where the nitrile functionality is advantageous.
Properties
IUPAC Name |
3-(3,3-dimethylcyclobutyl)-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2)5-7(6-9)8(11)3-4-10/h7H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWOOSGBWOVTPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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